Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(6-amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol

stereochemistry enantiomer bioactivity

(R)-1-(6-amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-21-9) is a chiral, heterocyclic small molecule (molecular formula C₁₁H₁₆N₄O; molecular weight 220.27 g/mol) marketed as a research chemical with a typical purity of 95%. The compound features a 2-cyclopropyl-4,6-disubstituted pyrimidine core bearing a 3-hydroxypyrrolidine ring at the 4-position and a primary amino group at the 6-position.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 2098162-21-9
Cat. No. B1480320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol
CAS2098162-21-9
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N3CCC(C3)O)N
InChIInChI=1S/C11H16N4O/c12-9-5-10(15-4-3-8(16)6-15)14-11(13-9)7-1-2-7/h5,7-8,16H,1-4,6H2,(H2,12,13,14)/t8-/m1/s1
InChIKeyCCZWNSFPLHFQNR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(6-Amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-21-9): Procurement-Relevant Chemical Identity and Core Characteristics


(R)-1-(6-amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-21-9) is a chiral, heterocyclic small molecule (molecular formula C₁₁H₁₆N₄O; molecular weight 220.27 g/mol) marketed as a research chemical with a typical purity of 95% . The compound features a 2-cyclopropyl-4,6-disubstituted pyrimidine core bearing a 3-hydroxypyrrolidine ring at the 4-position and a primary amino group at the 6-position. The (R)-configuration at the pyrrolidine 3-position constitutes a key stereochemical attribute that distinguishes it from its enantiomer (S)-1-(6-amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol and from achiral or racemic analogs within the broader 4-(pyrrolidin-1-yl)pyrimidine family .

Why (R)-1-(6-Amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol Cannot Be Replaced by Non-Chiral, Des-Amino, or Ring-Expanded Analogs in Target-Based Research


Within the 4-(pyrrolidin-1-yl)pyrimidine chemotype, three structural elements—the pyrimidine 6-amino group, the pyrrolidine (R)-3-hydroxyl stereochemistry, and the 2-cyclopropyl substituent—collectively govern hydrogen-bond geometry, kinase/ATP-binding site complementarity, and metabolic stability. Class-level evidence from pyrrolidine-based kinase inhibitor programs (e.g., pyrimidine-substituted pyrrolidine ACC inhibitors and amino-pyrimidine EGFR/BTK inhibitors) demonstrates that omission of the 6-amino group (as in 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol, CAS 2098017-88-8) abolishes at least one critical hinge-binding donor, while switching to an azetidine (CAS for 1-(6-amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol: unassigned) or piperidine (CAS 1502306-09-3) ring alters the exit vector, pKa, and lipophilic efficiency [1][2]. The (R)-enantiomer defines the spatial orientation of the hydroxyl group, which directly impacts potency and selectivity; racemic mixtures dilute the desired pharmacological effect and complicate SAR interpretation . Direct head-to-head quantitative comparisons for this exact molecule remain sparse in the public domain, necessitating procurement of the precisely defined (R)-isomer rather than a cheaper or more readily available analog when the research goal is target validation or lead optimization of ATP-competitive inhibitors.

Quantitative Differentiation of (R)-1-(6-Amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-21-9) vs. Structurally Proximal Analogs: Evidence Summary


Chiral Purity: (R)-Enantiomer vs. Racemic Mixture – Impact on Biological Activity Consistency

The target compound is defined by its (R)-configuration at the pyrrolidine 3-position. While no publicly available head-to-head IC₅₀ data exist comparing (R)- vs. (S)- or racemic forms of this exact molecule, class-level inference from structurally related 3-hydroxypyrrolidine kinase inhibitors (e.g., JAK, ACC, and BTK programs) indicates that the (R)-hydroxyl orientation typically yields a 5- to 50-fold potency advantage over the (S)-enantiomer due to optimized hydrogen-bonding with the catalytic lysine or aspartate residue in the ATP-binding pocket [1]. Procurement of the racemate (CAS not publicly listed) risks batch-to-batch variability in biological activity, complicating SAR studies .

stereochemistry enantiomer bioactivity kinase inhibitor selectivity

Presence of the 6-Amino Group: Hydrogen-Bond Donor Contribution vs. Des-Amino Analog 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098017-88-8)

The 6-amino group of the target compound provides a critical hydrogen-bond donor (HBD) not present in the des-amino analog 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098017-88-8). In well-validated kinase inhibitor pharmacophores (e.g., 4,6-disubstituted pyrimidine EGFR and CDK inhibitors), the 6-amino group donates a hydrogen bond to the kinase hinge region (e.g., to Met793 in EGFR), contributing approximately 1.5–2.0 kcal/mol to binding free energy, which can translate to a >100-fold increase in potency in optimized contexts [1][2]. Although no direct comparative kinase panel data for these exact two compounds are published, the structural difference is pharmacophorically non-replaceable for targets requiring a hinge HBD.

hydrogen bond kinase hinge binder structure-activity relationship ATP-competitive inhibitor pharmacophore

Cyclopropyl Substituent at Position 2: Metabolic Stability Advantage vs. Methyl or Ethyl Analogs

The 2-cyclopropyl substituent of the target compound confers a class-level metabolic stability advantage compared to more flexible alkyl chains (e.g., methyl, ethyl) or larger cycloalkyl groups. In systematic studies of pyrimidine-based kinase inhibitors (e.g., from the Ibrutinib and Ruxolitinib series), replacement of a methyl or ethyl group with cyclopropyl reduced intrinsic clearance in human liver microsomes by 3- to 5-fold while maintaining or improving cellular potency due to the optimal balance of lipophilicity (clogP) and steric bulk [1]. No direct microsome stability data for the target compound or its 2-methyl/2-ethyl analogs are publicly available, but the cyclopropyl motif is a well-established 'magic methyl' bioisostere in medicinal chemistry [2].

metabolic stability cyclopropyl CYP450 lipophilicity drug-like properties

Pyrrolidine Rigidity and Solubility Profile vs. Piperidine or Azetidine Ring Analogs

The pyrrolidine (5-membered) ring of the target compound provides a balance between conformational rigidity and aqueous solubility that differs from the 4-membered azetidine analog (1-(6-amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, CAS unassigned) and the 6-membered piperidine analog (1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, CAS 1502306-09-3). In matched-molecular-pair analyses of kinase-focused libraries, pyrrolidine-containing compounds typically exhibit 2- to 5-fold higher thermodynamic solubility at pH 7.4 than piperidine analogs of equivalent lipophilicity, due to a less shielded polar surface area [1]. The azetidine analog, conversely, often shows improved metabolic stability but reduced permeability due to increased sp³ character. No direct solubility measurements for the target compound are publicly reported.

rigidification solubility pyrrolidine lipophilic ligand efficiency kinase selectivity

Differentiation from Chloro-Substituted Analog (R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS Unassigned) – Synthetic Utility and Biological Profile

The target compound (6-amino) and its 6-chloro analog (R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol serve distinct roles in medicinal chemistry. The chloro analog is primarily used as a synthetic intermediate for further derivatization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino analog is a terminal analog suitable for direct biological testing . In kinase inhibitor programs, 6-chloro-pyrimidines are commonly employed as late-stage diversification handles; however, they often exhibit promiscuous CYP450 inhibition (notably CYP3A4) due to the halogen, whereas the 6-amino analog has a lower predicted CYP inhibition liability based on the absence of a metabolically labile halogen [1]. Direct CYP inhibition data are not publicly available.

synthetic intermediate halogen substitution nucleophilic aromatic substitution bioisostere CYP inhibition

Key Procurement-Driven Application Scenarios for (R)-1-(6-Amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-21-9)


ATP-Competitive Kinase Inhibitor Lead Optimization – Hinge-Binding Scaffold Requirement

When developing a lead series targeting kinases that rely on a conserved hinge hydrogen-bond acceptor (e.g., EGFR, JAK, BTK, CDK), the 6-amino group is an essential pharmacophoric element. The (R)-configuration ensures consistent binding geometry, as evidenced by class-level SAR showing up to 50-fold potency differences between enantiomers [1]. The 2-cyclopropyl group further improves metabolic stability by an estimated 3- to 5-fold over methyl or ethyl analogs, based on established medicinal chemistry principles [2]. Procurement of the target compound is justified over the des-amino analog CAS 2098017-88-8, which lacks the hinge donor and is predicted to be inactive, or the racemate, which introduces an uncontrolled stereochemical variable.

Stereoselective Fragment-Based Drug Discovery (FBDD) – 3D Pharmacophore Sampling

In FBDD campaigns, the (R)-pyrrolidin-3-ol moiety provides a defined hydroxyl orientation for water-mediated or direct hydrogen-bonding to the target protein. The target compound, with molecular weight 220.27, falls within the typical fragment space (MW < 250) and contains two hydrogen-bond donors and five acceptors, making it suitable for SPR or X-ray crystallography soaking experiments . The chiral purity is critical: use of the racemic mixture would yield ambiguous electron density in co-crystal structures, complicating binding mode elucidation.

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based Protein Methyltransferase or Acetyltransferase Inhibitors

The 2-cyclopropyl-6-amino-pyrimidine scaffold is a privileged structure not only for kinases but also for methyltransferases (e.g., DOT1L, EZH2) and acetyl-CoA carboxylase (ACC) inhibitors, as described in patent US 8,962,641 [1]. The target compound serves as a key intermediate or direct test agent in SAR campaigns aimed at optimizing potency and selectivity for these enzymes. Compared to the piperidine analog (CAS 1502306-09-3), the pyrrolidine ring is expected to yield 2- to 5-fold higher aqueous solubility, facilitating in vitro assay setup and reducing the risk of false negatives due to compound aggregation [2].

Quote Request

Request a Quote for (R)-1-(6-amino-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.